XP-524

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

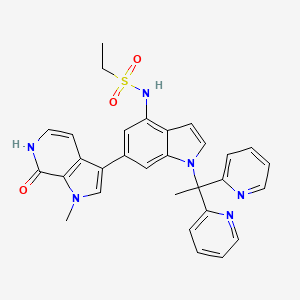

C30H28N6O3S |

|---|---|

Molecular Weight |

552.6 g/mol |

IUPAC Name |

N-[1-(1,1-dipyridin-2-ylethyl)-6-(1-methyl-7-oxo-6H-pyrrolo[2,3-c]pyridin-3-yl)indol-4-yl]ethanesulfonamide |

InChI |

InChI=1S/C30H28N6O3S/c1-4-40(38,39)34-24-17-20(23-19-35(3)28-21(23)11-15-33-29(28)37)18-25-22(24)12-16-36(25)30(2,26-9-5-7-13-31-26)27-10-6-8-14-32-27/h5-19,34H,4H2,1-3H3,(H,33,37) |

InChI Key |

LMLIBNUOIWAJFC-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)NC1=C2C=CN(C2=CC(=C1)C3=CN(C4=C3C=CNC4=O)C)C(C)(C5=CC=CC=N5)C6=CC=CC=N6 |

Origin of Product |

United States |

Foundational & Exploratory

XP-524 in Pancreatic Cancer: A Technical Overview of its Mechanism of Action

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of XP-524, a novel dual-specificity inhibitor of the bromodomain and extraterminal domain (BET) protein BRD4 and the histone acetyltransferase EP300/CBP, in the context of pancreatic ductal adenocarcinoma (PDAC). This document is intended for researchers, scientists, and drug development professionals interested in the molecular underpinnings of this promising therapeutic agent.

Core Mechanism: Dual Inhibition of BET and EP300

This compound represents a significant advancement in epigenetic modulation for cancer therapy. Unlike conventional BET inhibitors, this compound simultaneously targets two critical and cooperative nodes in oncogenic gene regulation: BRD4, a key "reader" of acetylated histone marks, and EP300/CBP, a primary "writer" of these marks. This dual inhibition leads to a more profound and sustained disruption of aberrant transcriptional programs that drive pancreatic cancer growth and immune evasion.[1][2][3][4]

The core mechanism of this compound involves the disruption of the protein-protein interaction between EP300 and BRD4, which is crucial for maintaining chromatin structure and active transcription. By inhibiting both components, this compound effectively "erases" the oncogenic transcriptional signature of pancreatic cancer cells, a strategy that has shown superior potency compared to single-agent BET inhibition.

Signaling Pathway: Repression of Oncogenic KRAS

A cornerstone of this compound's anti-tumor activity in pancreatic cancer is its ability to epigenetically silence the master oncogene, KRAS. More than 90% of PDAC cases are driven by activating mutations in KRAS, which leads to constitutive activation of downstream pro-proliferative and survival pathways, most notably the MAPK/ERK pathway. This compound treatment results in a significant reduction in KRAS mRNA and protein expression, leading to decreased phosphorylation and activation of its downstream effector, ERK. This targeted repression of the central driver of PDAC offers a powerful therapeutic strategy, particularly in overcoming resistance to direct KRAS inhibitors.

References

Dual BET and EP300 Inhibition by XP-524: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of XP-524, a novel small molecule inhibitor targeting both the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD4, and the histone acetyltransferase EP300. By engaging these two critical epigenetic regulators, this compound demonstrates a potent anti-tumor effect, particularly in preclinical models of pancreatic ductal adenocarcinoma (PDAC). This document details the mechanism of action, quantitative data from key experiments, and comprehensive experimental protocols to facilitate further research and development.

Core Mechanism of Action

This compound exerts its anti-cancer effects through the dual inhibition of two key epigenetic regulators: the BET protein BRD4 and the histone acetyltransferase EP300. These proteins play crucial roles in regulating gene expression, and their dysregulation is a hallmark of many cancers.

-

BET Inhibition: BET proteins, particularly BRD4, are "readers" of the epigenetic code. They recognize and bind to acetylated lysine residues on histone tails, recruiting the transcriptional machinery to promoters and enhancers of target genes. Many of these target genes are critical for cancer cell proliferation and survival, including the oncogene KRAS. By competitively binding to the bromodomains of BRD4, this compound displaces it from chromatin, thereby downregulating the expression of these oncogenic drivers.[1][2]

-

EP300 Inhibition: EP300 (also known as p300) is a histone acetyltransferase (HAT) that acts as a "writer" of the epigenetic code. It catalyzes the acetylation of histone proteins, creating the binding sites that BET proteins recognize. By inhibiting the catalytic activity of EP300, this compound reduces the levels of histone acetylation, further preventing the recruitment of BRD4 and other transcriptional co-activators to oncogenic gene loci.[1][2]

The dual inhibition of both a key epigenetic "reader" and "writer" by this compound results in a more profound and sustained suppression of oncogenic transcription than inhibition of either target alone. This synergistic action is central to the enhanced potency and efficacy of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound and relevant comparative compounds from preclinical studies.

Table 1: In Vitro Potency of this compound and JQ-1

| Compound | Target | IC50 (nM) |

| This compound | BRD4-BD1 | 5.8 |

| BRD4-BD2 | 1.5 | |

| JQ-1 | BRD4-BD1 | 200 |

| BRD4-BD2 | 114 |

Data from Time-Resolved Fluorescence Energy Transfer (TR-FRET) assays.[2]

Table 2: In Vivo Efficacy of this compound in a KPC Mouse Model of Pancreatic Cancer

| Treatment Group | Dosing Regimen | Median Survival (days post-enrollment) |

| Vehicle (PBS) | Daily IP injection | 43 |

| This compound | 5 mg/kg, daily IP injection | 108 |

| This compound + anti-PD-1 antibody | 5 mg/kg this compound daily IP + anti-PD-1 bi-weekly | >150 (study ongoing at time of publication) |

KPC (Pdx1-Cre; LSL-KrasG12D/+; LSL-Trp53R172H/+) mice were used as a model of advanced pancreatic ductal adenocarcinoma.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol is a representative method for assessing the in vitro potency of compounds like this compound in inhibiting the interaction between BRD4 bromodomains and acetylated histone peptides.

Materials:

-

Recombinant human BRD4-BD1 and BRD4-BD2 proteins (with a His-tag)

-

Biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac)

-

Europium-labeled anti-His antibody (donor fluorophore)

-

Streptavidin-conjugated APC (acceptor fluorophore)

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

384-well low-volume black plates

-

Test compounds (e.g., this compound, JQ-1) serially diluted in DMSO

Procedure:

-

Prepare Reagents:

-

Prepare a 2X solution of BRD4 protein and Europium-labeled anti-His antibody in assay buffer.

-

Prepare a 2X solution of biotinylated H4K12ac peptide and Streptavidin-APC in assay buffer.

-

-

Compound Dispensing:

-

Dispense 100 nL of serially diluted test compounds into the wells of a 384-well plate.

-

-

Reagent Addition:

-

Add 5 µL of the 2X BRD4/anti-His antibody solution to each well.

-

Incubate for 15 minutes at room temperature.

-

Add 5 µL of the 2X H4K12ac peptide/Streptavidin-APC solution to each well.

-

-

Incubation:

-

Incubate the plate for 1 hour at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET enabled plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

-

Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

In Vivo Pancreatic Cancer Mouse Model Study

This protocol outlines a typical in vivo efficacy study using the KPC genetically engineered mouse model of pancreatic cancer.

Animal Model:

-

KPC (Pdx1-Cre; LSL-KrasG12D/+; LSL-Trp53R172H/+) mice, which spontaneously develop pancreatic tumors that closely mimic human PDAC.

Materials:

-

This compound

-

Vehicle control (e.g., PBS)

-

Anti-PD-1 antibody (for combination studies)

-

Sterile syringes and needles for intraperitoneal (IP) injection

Procedure:

-

Animal Acclimation and Tumor Monitoring:

-

House KPC mice in a specific pathogen-free facility.

-

Monitor tumor development by ultrasound imaging starting at approximately 8-10 weeks of age.

-

-

Treatment Initiation:

-

Once tumors are established (e.g., at 15 weeks of age), randomize mice into treatment groups.

-

-

Drug Administration:

-

Administer this compound (5 mg/kg) or vehicle via daily intraperitoneal injections.

-

For combination studies, administer anti-PD-1 antibody (e.g., 10 mg/kg) via intraperitoneal injection twice a week.

-

-

Monitoring:

-

Monitor animal health and body weight regularly.

-

Continue to monitor tumor growth via ultrasound.

-

-

Endpoint:

-

The primary endpoint is overall survival.

-

Secondary endpoints can include tumor growth inhibition, analysis of the tumor microenvironment by immunohistochemistry or flow cytometry, and assessment of target engagement in tumor tissue.

-

RNA Sequencing of Treated Pancreatic Cancer Cells

This protocol describes a general workflow for analyzing the transcriptomic changes induced by this compound in a pancreatic cancer cell line.

Cell Line:

-

Panc1 human pancreatic cancer cells

Materials:

-

Panc1 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound, JQ-1, SGC-CBP30 (for comparison)

-

DMSO (vehicle control)

-

RNA extraction kit (e.g., RNeasy Plus Mini Kit)

Procedure:

-

Cell Culture and Treatment:

-

Culture Panc1 cells in standard conditions.

-

Treat cells with 1 µM of this compound, JQ-1, SGC-CBP30, or DMSO vehicle for 24 hours.

-

-

RNA Extraction:

-

Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity.

-

-

Library Preparation and Sequencing:

-

Prepare RNA sequencing libraries from high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

-

Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).

-

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align reads to a reference genome (e.g., human GRCh38).

-

Quantify gene expression levels.

-

Perform differential gene expression analysis to identify genes up- or down-regulated by this compound treatment compared to controls.

-

Conduct pathway analysis to identify the biological processes affected by this compound.

-

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Signaling Pathway of BET and EP300 Inhibition by this compound

Caption: Dual inhibition of EP300 and BRD4 by this compound disrupts oncogene transcription.

Experimental Workflow for Evaluating this compound

References

The Dual BET/EP300 Inhibitor XP-524: A Technical Guide to its Impact on the KRAS Signaling Pathway

For Immediate Release

This technical guide provides an in-depth analysis of the investigational molecule XP-524 and its mechanism of action targeting the KRAS signaling pathway, a critical driver in many forms of cancer. This document is intended for researchers, scientists, and drug development professionals actively working in the fields of oncology and precision medicine.

Executive Summary

This compound is a novel small molecule characterized as a dual inhibitor of Bromodomain and Extra-Terminal motif (BET) proteins and the histone acetyltransferase EP300.[1][2][3][4] Research has demonstrated that this compound exerts its anticancer effects, particularly in pancreatic ductal adenocarcinoma (PDAC), through the epigenetic silencing of the oncogenic KRAS signaling pathway.[1] By targeting these epigenetic regulators, this compound effectively downregulates KRAS expression and disrupts its downstream pro-proliferative signaling cascades. This guide will detail the mechanism of action, present available quantitative data, outline key experimental methodologies, and visualize the associated biological pathways.

Mechanism of Action: Epigenetic Repression of KRAS

This compound's unique dual-inhibitory function targets two key families of epigenetic regulators:

-

BET Proteins (e.g., BRD4): These proteins are "readers" of the epigenetic code, recognizing acetylated lysine residues on histones and recruiting transcriptional machinery to specific gene loci.

-

EP300/CBP: This family of histone acetyltransferases (HATs) "writes" the epigenetic code by adding acetyl groups to histones, generally leading to a more open chromatin structure and increased gene expression.

In KRAS-driven cancers, both BET proteins and EP300/CBP are implicated in maintaining the high levels of KRAS transcription necessary for tumor growth. This compound disrupts this process, leading to a significant reduction in KRAS mRNA and protein levels. This, in turn, attenuates the downstream signaling through critical pathways such as the MAPK/ERK cascade.

Below is a diagram illustrating the proposed mechanism of action of this compound.

Caption: Mechanism of this compound in the epigenetic silencing of KRAS.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound.

Table 1: In Vitro Cell Growth Inhibition

| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |

| MCF7:CFR | Breast Cancer | 0.9 | Hoechst 33342 dye-based imaging | --INVALID-LINK-- |

| MCF7:TAM1 | Breast Cancer | < 10 | Hoechst 33342 dye-based imaging | --INVALID-LINK-- |

| T47D | Breast Cancer | < 10 | Hoechst 33342 dye-based imaging | --INVALID-LINK-- |

| Panc1 | Pancreatic Cancer | ~1 µM | Cell Growth Kinetics | Principe et al., PNAS (2022) (Note: This is an effective concentration, not a calculated IC50) |

| ASPC1 | Pancreatic Cancer | N/A | Western Blot | Principe et al., PNAS (2022) (Demonstrated reduction in KRAS protein) |

| MiaPaCa2 | Pancreatic Cancer | N/A | Western Blot | Principe et al., PNAS (2022) (Demonstrated reduction in KRAS protein) |

| Capan1 | Pancreatic Cancer | N/A | Western Blot | Principe et al., PNAS (2022) (Demonstrated reduction in KRAS protein) |

Table 2: In Vivo Efficacy in a KPC Mouse Model of Pancreatic Cancer

| Treatment Group | Dosage and Administration | Median Survival (days post-enrollment) | Key Observations | Reference |

| Vehicle Control | DMSO (i.p., daily) | 43 | Uncontrolled tumor growth | Principe et al., PNAS (2022) |

| This compound | 5 mg/kg (i.p., daily) | 108 | Significant delay in mortality, reduced ERK activation, decreased cell proliferation, and increased apoptosis. | Principe et al., PNAS (2022) |

| This compound + anti-PD-1 | 5 mg/kg (i.p., daily) + anti-PD-1 | >150 | Further extension of survival, enhanced T-cell recruitment and activation. | Principe et al., PNAS (2022) |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on the KRAS signaling pathway, based on the study by Principe et al. (2022) and general laboratory practices.

Cell Viability Assay

This protocol is a representative method for assessing the effect of this compound on the viability of pancreatic cancer cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on pancreatic cancer cell lines.

Materials:

-

Pancreatic cancer cell lines (e.g., Panc1, ASPC1, MiaPaCa2, Capan1)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 3,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be below 0.5%.

-

Include a vehicle control (medium with the same DMSO concentration as the highest this compound concentration) and a no-cell control (medium only).

-

Remove the medium from the wells and add 100 µL of the drug dilutions.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

-

Viability Measurement (MTT Assay):

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log-transformed concentration of this compound and fit a sigmoidal dose-response curve to determine the IC50 value.

-

References

- 1. This compound is a dual-BET/EP300 inhibitor that represses oncogenic KRAS and potentiates immune checkpoint inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. pnas.org [pnas.org]

- 4. This compound is a dual-BET/EP300 inhibitor that represses oncogenic KRAS and potentiates immune checkpoint inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

XP-524: A Dual-Inhibitor Strategy for Potentiating Immune Checkpoint Blockade in Pancreatic Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a detailed overview of the preclinical data and mechanism of action for XP-524, a novel dual-specificity inhibitor of Bromodomain and Extra-Terminal motif (BET) proteins and the histone acetyltransferase EP300/CBP. This compound has demonstrated significant single-agent efficacy and the ability to potentiate immune checkpoint inhibition in models of Pancreatic Ductal Adenocarcinoma (PDAC), a malignancy notoriously resistant to immunotherapy.[1][2]

Core Mechanism of Action

This compound is a potent small molecule that functions as a dual inhibitor of the BET protein BRD4 and the histone acetyltransferase EP300/CBP.[3][4] Both proteins are key epigenetic regulators that often cooperate to promote tumorigenesis and are ubiquitously expressed in PDAC tissues.[3] The primary mechanism of this compound involves the epigenetic silencing of the oncogenic driver KRAS, a gene mutated in the vast majority of PDAC cases. By inhibiting BRD4 and EP300, this compound disrupts the transcriptional machinery responsible for KRAS expression, leading to a downstream reduction in MAPK signaling, decreased cell proliferation, and increased apoptosis.

Beyond its direct tumoricidal effects, this compound extensively remodels the tumor microenvironment (TME). Treatment with this compound enhances the presentation of self-peptides on tumor cells and increases the recruitment of cytotoxic T lymphocytes (CTLs) into the tumor. However, these recruited T cells often remain in an exhausted or refractory state, limiting the efficacy of this compound as a monotherapy. This observation provides a strong rationale for its combination with immune checkpoint inhibitors, such as anti-PD-1 antibodies, to reactivate the cytotoxic immune program and achieve a synergistic anti-tumor response.

Quantitative Preclinical Data

The efficacy of this compound has been quantified through various in vitro and in vivo assays, demonstrating its superiority over benchmark BET inhibitors and its synergy with checkpoint blockade.

This compound demonstrates superior potency in inhibiting BRD4's bromodomains (BD1 and BD2) compared to the benchmark BET inhibitor JQ-1, as measured by Time-Resolved Fluorescence Energy Transfer (TR-FRET) assays.

| Compound | Target | IC50 (nM) |

| This compound | BRD4-BD1 | 5.8 |

| This compound | BRD4-BD2 | 1.5 |

| JQ-1 | BRD4-BD1 | 200 |

| JQ-1 | BRD4-BD2 | 114 |

| Table 1: Comparative half-maximal inhibitory concentrations (IC50) of this compound and JQ-1 against BRD4 bromodomains. |

In vivo studies using the KPC transgenic mouse model of advanced PDAC highlight the significant survival benefit of this compound, both as a monotherapy and in combination with an anti-PD-1 antibody.

| Treatment Group | Dosing | Median Survival | Outcome vs. Vehicle |

| Vehicle (PBS) | i.p. daily | 43 days | - |

| This compound | 5 mg/kg; i.p. daily | 108 days | Significantly delayed mortality |

| This compound + Anti-PD-1 | 5 mg/kg; i.p. daily | >108 days | Further extended survival beyond monotherapy |

| Table 2: Survival outcomes in the KPC mouse model of pancreatic cancer. |

The combination of this compound and anti-PD-1 therapy was also shown to enhance cell-mediated cytotoxicity, evidenced by increased expression of perforin-1 in tumor-infiltrating CD8+ T cells.

Key Experimental Protocols

The following sections detail the methodologies used to evaluate the efficacy of this compound in preclinical models.

This protocol describes the methodology for assessing the in vivo efficacy of this compound in combination with immune checkpoint inhibitors in a syngeneic mouse model.

Objective: To determine the anti-tumor efficacy and survival benefit of this compound as a monotherapy and in combination with anti-PD-1 antibodies.

Materials:

-

KPC (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) transgenic mice.

-

This compound (Cat. No.: HY-147008, MedchemExpress) reconstituted in PBS.

-

Anti-mouse PD-1 antibody.

-

Phosphate-Buffered Saline (PBS) as vehicle control.

Procedure:

-

Animal Model: Utilize KPC transgenic mice, which spontaneously develop invasive PDAC that closely mimics the human disease histotype.

-

Study Enrollment: At 15 weeks of age, when mice have developed overt PDAC, enroll them into treatment cohorts.

-

Treatment Groups:

-

Group 1: Vehicle (PBS), administered via daily intraperitoneal (i.p.) injection.

-

Group 2: this compound (5 mg/kg), administered via daily i.p. injection.

-

Group 3: this compound (5 mg/kg, daily i.p.) + Anti-PD-1 antibody (dosage and schedule as per standard protocols).

-

-

Monitoring: Monitor mice daily for signs of morbidity and measure body weight.

-

Primary Endpoint: The primary endpoint is overall survival. Mice are euthanized when they become moribund, and the date is recorded for survival analysis.

-

Tissue Collection: Upon euthanasia, collect pancreas tissues for downstream analysis.

-

Immunohistochemistry (IHC) Analysis:

-

Fix tissues in formalin and embed in paraffin.

-

Perform H&E staining to assess tumor morphology.

-

Perform IHC for CD3 (T-cell surrogate), PD-1 (exhaustion marker), and perforin-1 (cytotoxicity marker) to characterize the immune infiltrate.

-

This protocol describes the methodology for determining the in vitro potency of this compound against its targets.

Objective: To quantify the IC50 of this compound for the BRD4-BD1 and BRD4-BD2 bromodomains.

Materials:

-

Recombinant BRD4-BD1 and BRD4-BD2 proteins.

-

Biotinylated histone peptides (ligands for BRD4).

-

Europium-labeled anti-tag antibody (e.g., anti-GST).

-

Streptavidin-conjugated fluorophore (e.g., APC).

-

This compound and JQ-1 compounds in serial dilutions.

-

Assay buffer and 384-well plates.

Procedure:

-

Compound Plating: Dispense serial dilutions of this compound, JQ-1, and DMSO (vehicle control) into a 384-well assay plate.

-

Protein-Ligand Mixture: Prepare a mixture containing the recombinant BRD4 bromodomain protein and the biotinylated histone peptide ligand in assay buffer.

-

Incubation: Add the protein-ligand mixture to the assay plate and incubate to allow for compound binding to the bromodomain.

-

Detection Reagents: Prepare a mixture of the Europium-labeled antibody and the streptavidin-conjugated fluorophore.

-

Detection Incubation: Add the detection reagent mixture to the plate and incubate in the dark to allow for the formation of the FRET complex.

-

Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis:

-

Calculate the TR-FRET ratio (Acceptor/Donor).

-

Normalize the data to vehicle (100% activity) and high-concentration inhibitor (0% activity) controls.

-

Plot the normalized response against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.

-

Conclusion and Future Directions

The preclinical data strongly support this compound as a promising therapeutic agent for PDAC. Its unique dual-inhibitory mechanism effectively targets the core oncogenic driver KRAS while simultaneously reprogramming the tumor microenvironment to be more susceptible to immune attack. The synergy observed when combining this compound with anti-PD-1 therapy provides a compelling rationale for clinical investigation. Pending a comprehensive safety and toxicology evaluation, the combination of this compound and immune checkpoint inhibition warrants further exploration as a novel treatment strategy for patients with advanced pancreatic cancer.

References

- 1. pnas.org [pnas.org]

- 2. pnas.org [pnas.org]

- 3. This compound is a dual-BET/EP300 inhibitor that represses oncogenic KRAS and potentiates immune checkpoint inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound is a dual-BET/EP300 inhibitor that represses oncogenic KRAS and potentiates immune checkpoint inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Oncogenic Duo: A Technical Guide to the Roles of BRD4 and EP300 in Pancreatic Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, characterized by aggressive tumor growth, profound therapeutic resistance, and a dismal prognosis. The epigenetic landscape of PDAC is increasingly recognized as a critical driver of its pathogenesis, offering novel therapeutic avenues. This technical guide provides an in-depth examination of two pivotal epigenetic regulators, Bromodomain-containing protein 4 (BRD4) and the histone acetyltransferase p300 (EP300), and their collaborative role in promoting pancreatic tumorigenesis. We synthesize preclinical data on their expression, interaction, and downstream signaling pathways. Furthermore, this guide details the methodologies of key experimental techniques and presents quantitative data on the efficacy of targeted inhibitors, offering a comprehensive resource for researchers and drug development professionals in the field.

Introduction: The Epigenetic Underpinnings of Pancreatic Cancer

Pancreatic cancer is characterized by extensive dysregulation of the epigenome, which contributes to its aggressive phenotype and resistance to conventional therapies. Unlike genetic mutations, epigenetic modifications are reversible, making the proteins that write, read, and erase these marks attractive therapeutic targets. Among these, BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins, and EP300, a histone acetyltransferase, have emerged as key players in PDAC. Both proteins are ubiquitously expressed in PDAC tissues and cooperate to enhance tumorigenesis[1][2]. This guide will elucidate the individual and synergistic functions of BRD4 and EP300 in pancreatic cancer, explore their downstream effector pathways, and discuss the therapeutic potential of their inhibition.

BRD4: A Master Transcriptional Regulator in Pancreatic Cancer

BRD4 functions as an epigenetic "reader" by recognizing and binding to acetylated lysine residues on histone and non-histone proteins, thereby recruiting the transcriptional machinery to specific gene promoters and enhancers.

Upregulation and Prognostic Significance

BRD4 is significantly upregulated in pancreatic ductal adenocarcinoma (PDAC) cell lines and patient tissues compared to normal pancreatic duct epithelial cells and adjacent nonmalignant tissues[3][4][5]. This overexpression is associated with enhanced tumor cell proliferation and viability, both in vitro and in vivo. High BRD4 expression has also been linked to chemoresistance, particularly to the standard-of-care agent gemcitabine.

Downstream Targets and Signaling Pathways

BRD4 exerts its oncogenic functions in pancreatic cancer by regulating a host of downstream target genes and signaling pathways critical for tumor growth and survival.

-

c-MYC: A canonical target of BRD4, the oncoprotein c-MYC is a key driver of cell proliferation and metabolism. BRD4 directly binds to the promoter of the MYC gene, and inhibition of BRD4 leads to a significant downregulation of c-MYC expression in some pancreatic cancer cell lines.

-

Sonic Hedgehog (Shh) Pathway: BRD4 has been shown to activate members of the Shh signaling pathway in a ligand-independent manner in PDAC cells. Knockdown of BRD4 leads to decreased expression of Shh pathway components, including SHH, PTCH1, and GLI1.

-

KRAS Signaling: The vast majority of pancreatic cancers harbor activating mutations in the KRAS oncogene. Recent evidence indicates that concomitant inhibition of BRD4 and EP300 can impede KRAS transcription and restrain its downstream signaling pathways, such as the MEK/ERK pathway.

-

HMGA2: High mobility group AT-hook 2 (HMGA2) is an architectural protein that modulates chromatin state and contributes to chemoresistance. BRD4 regulates HMGA2 expression, and there is a statistically significant correlation between BRD4 and HMGA2 levels in human PDAC tumors.

-

HNF1A: Hepatocyte nuclear factor 1A (HNF1A) has been identified as a novel driver of tumorigenesis in PDAC. HNF1A is a direct target of BRD4, and its expression is highly sensitive to BET inhibitors.

dot graph "BRD4_Signaling_Pathways" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes BRD4 [label="BRD4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cMYC [label="c-MYC", fillcolor="#FBBC05"]; Shh [label="Shh Pathway\n(SHH, PTCH1, GLI1)", fillcolor="#FBBC05"]; KRAS [label="KRAS Signaling\n(MEK/ERK)", fillcolor="#FBBC05"]; HMGA2 [label="HMGA2", fillcolor="#FBBC05"]; HNF1A [label="HNF1A", fillcolor="#FBBC05"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Chemoresistance [label="Chemoresistance", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tumorigenesis [label="Tumorigenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges BRD4 -> cMYC; BRD4 -> Shh; BRD4 -> KRAS; BRD4 -> HMGA2; BRD4 -> HNF1A; cMYC -> Proliferation; Shh -> Proliferation; KRAS -> Proliferation; HMGA2 -> Chemoresistance; HNF1A -> Tumorigenesis; } BRD4-regulated oncogenic pathways in pancreatic cancer.

EP300: A Histone Acetyltransferase with a Complex Role

EP300 (also known as p300) is a histone acetyltransferase that plays a crucial role in regulating gene expression by acetylating histones and other transcription factors. Its role in pancreatic cancer is multifaceted, with evidence suggesting both oncogenic and tumor-suppressive functions depending on the cellular context.

Expression and Dual Functionality

EP300 is ubiquitously expressed in pancreatic cancer tissues and cell lines. While some studies point to its role in promoting tumor growth and chemoresistance, others suggest it can act as a metastasis suppressor. For instance, decreased EP300 expression, potentially through upregulation of targeting microRNAs, has been observed in highly metastatic PDAC cell lines. Conversely, EP300 can also promote ferroptosis, a form of iron-dependent cell death, in pancreatic cancer cells through the acetylation of HSPA5.

Key Signaling Interactions

EP300's influence on pancreatic cancer progression is mediated through its interaction with and modulation of various signaling pathways.

-

Wnt/β-catenin Pathway: In the context of RNF43-mutant pancreatic cancers, which are dependent on Wnt signaling, loss of EP300 has been shown to confer resistance to Wnt inhibitors. This is achieved by the downregulation of GATA6, leading to a transition from a classical to a more aggressive basal-like subtype of pancreatic cancer.

-

GATA6 Axis: EP300 directly regulates the transcription of the transcription factor GATA6. The EP300/GATA6 axis is critical for maintaining the differentiated state of pancreatic cancer cells, and its disruption leads to a more aggressive, undifferentiated phenotype.

-

E2F1-VMP1 Pathway: In response to gemcitabine-induced DNA damage, EP300 acts as a co-activator for the transcription factor E2F1, leading to the upregulation of Vacuole Membrane Protein 1 (VMP1) and subsequent autophagy, which can contribute to chemoresistance.

dot graph "EP300_Signaling_Pathways" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes EP300 [label="EP300", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GATA6 [label="GATA6", fillcolor="#FBBC05"]; HSPA5 [label="HSPA5", fillcolor="#FBBC05"]; E2F1 [label="E2F1", fillcolor="#FBBC05"]; Wnt_Dependency [label="Wnt Dependency", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Differentiation [label="Cell Differentiation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ferroptosis [label="Ferroptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Autophagy [label="Autophagy\n(Chemoresistance)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges EP300 -> GATA6; EP300 -> HSPA5 [label="acetylates"]; EP300 -> E2F1 [label="co-activates"]; GATA6 -> Differentiation; GATA6 -> Wnt_Dependency; HSPA5 -> Ferroptosis; E2F1 -> Autophagy; } EP300-mediated signaling pathways in pancreatic cancer.

The BRD4-EP300 Interplay: A Synergistic Oncogenic Axis

BRD4 and EP300 often cooperate to drive oncogenic gene expression programs in pancreatic cancer. This interplay is highlighted by their co-localization at enhancer regions and their synergistic role in activating key oncogenes. The development of dual inhibitors targeting both BRD4 and EP300 has underscored the therapeutic potential of disrupting this partnership.

The dual BET/EP300 inhibitor XP-524 has demonstrated superior potency and tumoricidal activity compared to single-agent BET inhibitors like JQ-1 in preclinical models of pancreatic cancer. This enhanced efficacy is attributed, in part, to the epigenetic silencing of oncogenic KRAS. Furthermore, dual inhibition can reprogram the tumor microenvironment, sensitizing pancreatic tumors to immune checkpoint inhibition.

dot graph "BRD4_EP300_Interaction" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes BRD4 [label="BRD4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EP300 [label="EP300", fillcolor="#4285F4", fontcolor="#FFFFFF"]; KRAS [label="KRAS Transcription", fillcolor="#FBBC05"]; Oncogenic_Programs [label="Oncogenic Gene\nExpression", fillcolor="#FBBC05"]; Tumor_Growth [label="Tumor Growth and\nSurvival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges BRD4 -> Oncogenic_Programs; EP300 -> Oncogenic_Programs; BRD4 -> KRAS; EP300 -> KRAS; Oncogenic_Programs -> Tumor_Growth; KRAS -> Tumor_Growth;

// Invisible edge for layout {rank=same; BRD4; EP300;} } Synergistic action of BRD4 and EP300 in pancreatic cancer.

Data Presentation: Quantitative Analysis of Inhibitor Efficacy

The following tables summarize key quantitative data from preclinical studies on the effects of BRD4 and EP300 inhibitors in pancreatic cancer cell lines.

Table 1: IC50 Values of BRD4 and Dual BRD4/EP300 Inhibitors

| Inhibitor | Cell Line | IC50 (µM) | Reference |

| JQ1 | Panc-1 | 2.3 ± 0.8 | |

| JQ1 | MiaPaCa-2 | ~5.0 | |

| JQ1 | BxPC-3 | 3.5 | |

| I-BET762 | Panc-1 | Varies | |

| I-BET762 | MiaPaCa-2 | Varies | |

| This compound | Panc-1 | < 1.0 | |

| CFT-2718 | Pancreatic Cancer Models | > 1.0 (higher than in SCLC) |

Table 2: Gene Expression Changes Upon BRD4/EP300 Inhibition

| Inhibitor | Cell Line | Target Gene | Fold Change (mRNA) | Reference |

| JQ1 | Panc-1 | c-MYC | No significant change | |

| JQ1 | AsPC-1 | c-MYC | Decrease | |

| JQ1 | Panc-1 | HMGA2 | Decrease | |

| JQ1 + Gemcitabine | PDX models | HMGCS2 | ~6-fold decrease | |

| JQ1 + Gemcitabine | PDX models | APOC1 | ~6-fold decrease | |

| This compound | Panc-1 | KRAS | Decrease |

Experimental Protocols: Detailed Methodologies

This section provides detailed protocols for key experiments cited in the study of BRD4 and EP300 in pancreatic cancer.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

dot graph "ChIP_seq_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Start: Pancreatic\nCancer Cells", shape=ellipse, fillcolor="#FFFFFF"]; Crosslinking [label="1. Cross-linking\n(Formaldehyde)", fillcolor="#FBBC05"]; Lysis [label="2. Cell Lysis and\nChromatin Shearing", fillcolor="#FBBC05"]; IP [label="3. Immunoprecipitation\n(BRD4 or EP300 Ab)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Washing [label="4. Washing", fillcolor="#FBBC05"]; Elution [label="5. Elution and\nReverse Cross-linking", fillcolor="#FBBC05"]; Purification [label="6. DNA Purification", fillcolor="#FBBC05"]; Library_Prep [label="7. Library Preparation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sequencing [label="8. High-Throughput\nSequencing", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="9. Data Analysis\n(Peak Calling, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Genome-wide\nBinding Sites", shape=ellipse, fillcolor="#FFFFFF"];

// Edges Start -> Crosslinking; Crosslinking -> Lysis; Lysis -> IP; IP -> Washing; Washing -> Elution; Elution -> Purification; Purification -> Library_Prep; Library_Prep -> Sequencing; Sequencing -> Analysis; Analysis -> End; } A typical workflow for a ChIP-seq experiment.

Objective: To identify the genome-wide binding sites of BRD4 or EP300 in pancreatic cancer cells.

Materials:

-

Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2)

-

Formaldehyde (37%)

-

Glycine

-

Cell lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM NaCl, 0.5% NP-40)

-

Nuclear lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS)

-

ChIP dilution buffer (e.g., 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl, 1.2 mM EDTA, 0.01% SDS, 1.1% Triton X-100)

-

Protein A/G magnetic beads

-

ChIP-grade antibodies: Anti-BRD4 (e.g., Bethyl Laboratories, A301-985A), Anti-EP300 (e.g., Santa Cruz Biotechnology, sc-585)

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer (1% SDS, 0.1 M NaHCO3)

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for NGS library preparation

Procedure:

-

Cross-linking: Treat cultured pancreatic cancer cells (approximately 80-90% confluent) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in nuclear lysis buffer and shear the chromatin to an average size of 200-600 bp using sonication.

-

Immunoprecipitation: Dilute the sheared chromatin with ChIP dilution buffer and pre-clear with protein A/G beads. Incubate the pre-cleared chromatin with the specific antibody (anti-BRD4 or anti-EP300) or a control IgG overnight at 4°C. Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C overnight.

-

DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA using a DNA purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align reads to the reference genome, perform peak calling (e.g., using MACS2), and conduct downstream analyses such as motif discovery and pathway analysis.

Co-Immunoprecipitation (Co-IP)

Objective: To determine if BRD4 and EP300 physically interact in pancreatic cancer cells.

Materials:

-

Pancreatic cancer cell lines (e.g., PANC-1)

-

Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors)

-

Primary antibodies: Anti-BRD4, Anti-EP300

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffer (same as lysis buffer)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Cell Lysis: Lyse pancreatic cancer cells in Co-IP lysis buffer on ice.

-

Pre-clearing: Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-BRD4) or control IgG overnight at 4°C.

-

Complex Capture: Add protein A/G beads to the lysate and incubate to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash several times with wash buffer.

-

Elution: Elute the bound proteins from the beads by resuspending in elution buffer and boiling.

-

Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting using an antibody against the putative interacting protein (e.g., anti-EP300).

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To assess the effect of BRD4 and/or EP300 inhibitors on the viability of pancreatic cancer cells.

Materials:

-

Pancreatic cancer cell lines

-

96-well opaque-walled plates

-

Inhibitors (e.g., JQ1, this compound)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

-

Cell Seeding: Seed pancreatic cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the inhibitor(s) of interest. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Assay: Add the CellTiter-Glo® reagent to each well, mix to induce cell lysis, and incubate at room temperature to stabilize the luminescent signal.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vivo Xenograft Studies

dot graph "Xenograft_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Start: Immunocompromised\nMice", shape=ellipse, fillcolor="#FFFFFF"]; Implantation [label="1. Subcutaneous or Orthotopic\nImplantation of PDAC Cells/PDX", fillcolor="#FBBC05"]; Tumor_Growth [label="2. Tumor Growth to\nPalpable Size", fillcolor="#FBBC05"]; Treatment [label="3. Treatment with Inhibitor\nor Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="4. Tumor Volume and Body\nWeight Monitoring", fillcolor="#34A853", fontcolor="#FFFFFF"]; Endpoint [label="5. Endpoint Analysis\n(Tumor Excision, IHC, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Evaluation of\nIn Vivo Efficacy", shape=ellipse, fillcolor="#FFFFFF"];

// Edges Start -> Implantation; Implantation -> Tumor_Growth; Tumor_Growth -> Treatment; Treatment -> Monitoring; Monitoring -> Endpoint; Endpoint -> End; } Workflow for in vivo pancreatic cancer xenograft studies.

Objective: To evaluate the anti-tumor efficacy of BRD4 and/or EP300 inhibitors in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

Pancreatic cancer cells or patient-derived xenograft (PDX) tissue

-

Inhibitor(s) and vehicle

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Implant pancreatic cancer cells subcutaneously or orthotopically into the pancreas of immunocompromised mice. Alternatively, implant small fragments of PDX tissue.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize mice into treatment and control groups. Administer the inhibitor (e.g., JQ1 at 50 mg/kg daily via intraperitoneal injection) or vehicle according to a predetermined schedule.

-

Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for proliferation and apoptosis markers.

Conclusion and Future Directions

BRD4 and EP300 represent critical nodes in the epigenetic regulatory network that drives pancreatic cancer. Their upregulation, synergistic interaction, and control over key oncogenic pathways underscore their value as therapeutic targets. The development of dual inhibitors has shown particular promise in preclinical models, highlighting the potential for enhanced efficacy and the ability to overcome resistance mechanisms.

Future research should focus on:

-

Elucidating the full spectrum of BRD4 and EP300 downstream targets and their context-dependent functions in different subtypes of pancreatic cancer.

-

Investigating the mechanisms of resistance to BRD4 and EP300 inhibitors and developing strategies to overcome them.

-

Exploring the therapeutic potential of combining BRD4/EP300 inhibitors with other targeted therapies, chemotherapy, and immunotherapy in clinical trials.

A deeper understanding of the intricate roles of BRD4 and EP300 will undoubtedly pave the way for the development of more effective and personalized epigenetic-based therapies for patients with pancreatic cancer.

References

- 1. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.amsbio.com [resources.amsbio.com]

- 3. BRD4 Antibody - ChIP-seq Grade (C15410337) | Diagenode [diagenode.com]

- 4. Coinhibition of topoisomerase 1 and BRD4-mediated pause release selectively kills pancreatic cancer via readthrough transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

XP-524 Target Validation in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of XP-524, a novel dual inhibitor of the Bromodomain and Extra-Terminal motif (BET) protein BRD4 and the histone acetyltransferase EP300/CBP, in the context of cancer. The document outlines the compound's mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for the validation of its therapeutic potential, particularly in pancreatic ductal adenocarcinoma (PDAC).

Introduction to this compound

This compound is a multispecificity inhibitor designed to overcome the limitations of single-agent BET inhibitors, which have shown modest efficacy in clinical trials.[1][2] By simultaneously targeting BRD4 and EP300/CBP, two key epigenetic regulators that cooperate in tumorigenesis, this compound demonstrates superior potency and tumoricidal activity compared to first-generation BET inhibitors like JQ-1.[1][2] Preclinical evidence strongly suggests that this compound functions by epigenetically silencing oncogenic signaling pathways, most notably the KRAS pathway, and by remodeling the tumor microenvironment to be more susceptible to immune checkpoint inhibition.[1]

Mechanism of Action: Dual Inhibition of BET and EP300

This compound exerts its anti-cancer effects through a dual mechanism of action that disrupts key transcriptional and epigenetic processes essential for cancer cell proliferation and survival.

-

BET Inhibition: this compound targets the bromodomains of BET proteins, primarily BRD4. This prevents BRD4 from binding to acetylated histones, a critical step in the recruitment of the transcriptional machinery to oncogenic gene promoters.

-

EP300/CBP Inhibition: Concurrently, this compound inhibits the histone acetyltransferase (HAT) activity of EP300 and its paralog, CBP. This action suppresses the acetylation of histone H3 at lysine 27 (H3K27ac), a hallmark of active enhancers and promoters.

The synergistic effect of this dual inhibition leads to the disruption of the protein-protein interaction between EP300 and BRD4, which is crucial for maintaining chromatin structure and active transcription at oncogenic loci. A primary consequence of this action is the epigenetic silencing of the oncogenic KRAS signaling pathway.

In Vitro and Ex Vivo Efficacy

This compound has demonstrated significant single-agent efficacy in various preclinical models, including cancer cell lines and patient-derived tissues.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and ex vivo studies on this compound.

Table 1: Comparative Growth Suppression in Panc1 Cells

| Treatment (1 μM) | Growth Suppression Relative to DMSO |

| JQ-1 | Modest |

| SGC-CBP30 | Marginal |

| JQ-1 + SGC-CBP30 | Markedly Enhanced |

| This compound | Highly Effective (Comparable to JQ-1 + SGC-CBP30) |

| This compound + SGC-CBP30 | No significant enhancement over this compound alone |

This data is derived from cell growth kinetic assays where Panc1 tumor cells were treated with the indicated compounds until the DMSO control reached 100% confluence.

Table 2: Effects of this compound on Downstream Signaling and Cellular Processes

| Model System | Endpoint Measured | Result of this compound Treatment |

| Panc1 Cells (RNA-Seq) | Antigen Processing/Presentation Pathway | Upregulation |

| Panc1 Cells (RNA-Seq) | Human Leukocyte Antigen (HLA) mRNA | Significant Increase |

| Human PDAC Slice Cultures (IHC) | ERK Activation | Significant Reduction |

| Human PDAC Slice Cultures (IHC) | Cell Proliferation (CK19+ cells) | Significant Reduction |

These findings highlight this compound's ability to not only inhibit cancer cell growth but also to modulate the tumor's immunogenicity.

In Vivo Target Validation

In vivo studies using transgenic mouse models of pancreatic cancer have further validated the therapeutic potential of this compound.

Quantitative Data Summary

Table 3: In Vivo Efficacy of this compound in Pancreatic Cancer Mouse Models

| Mouse Model | Treatment | Outcome |

| KC (Ptf1a-Cre x LSL-KrasG12D) | This compound | Significant single-agent efficacy |

| KPC (Pdx1-Cre x LSL-KrasG12D x LSL-TP53R172H±) | This compound | Extended survival |

| KPPC (Pdx1-Cre x LSL-KrasG12D x LSL-TP53R172H+/+) | This compound | Extended survival |

| KPC | This compound + anti-PD-1 antibody | Extended survival well beyond this compound monotherapy |

These studies demonstrate that this compound is effective in both early and advanced models of PDAC and can sensitize tumors to immunotherapy.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of this compound.

Cell Growth Kinetic Assay

-

Cell Seeding: Plate an equal number of Panc1 tumor cells into multiple wells of a cell culture plate.

-

Compound Treatment: After allowing the cells to adhere overnight, treat the cells with 1 μM of the respective compounds: DMSO (vehicle control), JQ-1, SGC-CBP30, a combination of JQ-1 and SGC-CBP30, and this compound.

-

Incubation and Monitoring: Incubate the cells under standard cell culture conditions (37°C, 5% CO2). Monitor cell growth kinetics over time using a suitable method, such as live-cell imaging or a confluence reader.

-

Data Analysis: Continue the experiment until the DMSO-treated cells reach 100% confluence. Compare the growth curves of the different treatment groups to determine the relative growth suppression.

Ex Vivo Human PDAC Slice Culture

-

Tissue Procurement: Obtain fresh human PDAC resection specimens.

-

Coring and Sectioning: Extract 6-mm cores from the tumor tissue and section them at 250-μm intervals.

-

Culturing: Place the tissue slices on culture inserts in a suitable culture medium.

-

Treatment: Incubate the slice cultures with either DMSO (vehicle) or 5 μM this compound for 72 hours.

-

Analysis: After the incubation period, fix the tissue slices and embed them in paraffin for subsequent immunohistochemical (IHC) analysis of biomarkers such as p-ERK and Ki-67 (for proliferation in CK19+ epithelial cells).

RNA Sequencing (RNA-Seq)

-

Cell Treatment and RNA Extraction: Treat Panc1 cells with this compound or a vehicle control for a specified period. Lyse the cells and extract total RNA using a standard RNA extraction kit.

-

Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

-

Data Analysis: Align the sequencing reads to the human reference genome. Perform differential gene expression analysis to identify genes and pathways that are significantly up- or downregulated by this compound treatment. Gene set enrichment analysis (GSEA) can be used to identify enriched biological pathways.

Conclusion and Future Directions

The comprehensive target validation of this compound in various cancer models, particularly in PDAC, has established it as a promising therapeutic candidate. Its dual inhibitory mechanism, leading to the suppression of the KRAS pathway and the enhancement of tumor immunogenicity, provides a strong rationale for its continued development. Future research should focus on a comprehensive safety evaluation and further clinical exploration, especially in combination with immune checkpoint inhibitors, to translate these promising preclinical findings into tangible benefits for cancer patients.

References

- 1. This compound is a dual-BET/EP300 inhibitor that represses oncogenic KRAS and potentiates immune checkpoint inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a dual-BET/EP300 inhibitor that represses oncogenic KRAS and potentiates immune checkpoint inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Basis for the Dual Specificity of XP-524: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

XP-524 is a novel small molecule inhibitor demonstrating potent dual-specificity against Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, and the histone acetyltransferases (HATs) EP300 and its homolog CBP. This dual inhibition disrupts key transcriptional programs in cancer cells, leading to the suppression of oncogenic pathways, such as the KRAS/MAPK signaling cascade, and enhancing anti-tumor immunity through the upregulation of antigen presentation machinery. This technical guide provides an in-depth analysis of the structural basis for this compound's dual specificity, detailed methodologies for key experimental assays, and a visual representation of the modulated signaling pathways.

Introduction

Epigenetic readers and writers are critical regulators of gene expression and have emerged as promising targets for cancer therapy. The BET family of proteins, which recognize acetylated lysine residues on histones and other proteins, and the HATs EP300/CBP, which catalyze the acetylation of histones, are key players in this regulatory network. This compound was developed as a multi-specific inhibitor to concurrently target both BRD4 and EP300/CBP, offering a potentially more effective therapeutic strategy compared to single-target agents.[1][2] This guide elucidates the molecular underpinnings of its dual activity and the resultant downstream biological effects.

Structural Basis of Dual Specificity

The dual specificity of this compound for both BRD4 and EP300/CBP bromodomains is rooted in its ability to effectively bind to the acetylated lysine binding pockets of these distinct protein families. Co-crystal structures of this compound in complex with the first bromodomain of BRD4 (BRD4-BD1) and the EP300 homolog CBP provide critical insights into its binding mode.

This compound orients itself similarly within the binding pockets of both BRD4-BD1 and the CBP bromodomain, establishing extensive contacts within the acetylated lysine pocket.[1] In the co-crystal structure with BRD4-BD1 (PDB: 6P05), this compound engages in key interactions that mimic the binding of acetylated lysine.[1] Similarly, in the co-crystal structure with the CBP bromodomain (PDB: 7JUO), this compound exhibits a comparable binding orientation.[1] A notable feature of its interaction with the CBP bromodomain is the formation of bidentate hydrogen bonds with Asn-1168 and the insertion of a sulfate moiety into the ZA loop, where it forms a hydrogen bond with the backbone of Asp-1116. The overlay of the this compound-CBP and this compound-BRD4 complexes highlights this similar binding mode, which is the fundamental structural basis for its dual inhibitory activity.

Quantitative Analysis of this compound Activity

The potency of this compound against its targets has been quantified using various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Target | Assay | IC50 (nM) | Reference |

| BRD4-BD1 | TR-FRET | 5.8 | |

| BRD4-BD2 | TR-FRET | 1.5 | |

| EP300 | BROMOscan | 28 | |

| CBP | BROMOscan | 116 | |

| JQ-1 (BRD4-BD1) | TR-FRET | 200 | |

| JQ-1 (BRD4-BD2) | TR-FRET | 114 |

Table 1: Inhibitory Potency of this compound and JQ-1 Against BET Bromodomains and EP300/CBP.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to determine the IC50 values of inhibitors for BRD4 bromodomains by measuring the displacement of a fluorescently labeled ligand.

Materials:

-

Recombinant BRD4-BD1 or BRD4-BD2 protein

-

Fluorescently labeled BET bromodomain ligand (e.g., JQ1-FITC)

-

Europium or Terbium-labeled anti-tag antibody (e.g., anti-GST)

-

This compound and JQ-1 (as a positive control)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

384-well low-volume black plates

Procedure:

-

Prepare serial dilutions of this compound and JQ-1 in assay buffer.

-

In a 384-well plate, add the test compounds.

-

Add a pre-mixed solution of the BRD4 bromodomain protein and the anti-tag antibody.

-

Add the fluorescently labeled ligand.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) in the dark.

-

Read the plate on a TR-FRET-capable plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (donor) and ~665 nm (acceptor).

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

-

Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

BROMOscan™ Assay

BROMOscan is a competitive binding assay used to quantify the interaction of a test compound with a panel of bromodomains.

Principle: The assay utilizes DNA-tagged bromodomain proteins and a proprietary immobilized ligand. In the absence of a competing compound, the bromodomain protein binds to the immobilized ligand and is captured on a solid support. If a test compound binds to the bromodomain, it prevents this interaction, resulting in a lower amount of captured protein. The amount of captured bromodomain is quantified using qPCR of the attached DNA tag.

Procedure (General):

-

A test compound (this compound) is incubated with a specific DNA-tagged bromodomain protein (e.g., EP300, CBP).

-

The mixture is added to a well containing the immobilized ligand.

-

After an incubation period to allow for binding, the wells are washed to remove unbound protein.

-

The amount of bound bromodomain protein is quantified by qPCR.

-

The results are compared to a control (DMSO) to determine the percent of binding inhibition.

-

IC50 values are determined by testing a range of compound concentrations.

RNA Sequencing (RNA-Seq)

RNA-Seq is used to analyze the global transcriptomic changes in cells following treatment with this compound.

Cell Culture and Treatment:

-

Culture pancreatic cancer cells (e.g., Panc1) in appropriate media (e.g., DMEM with 10% FBS).

-

Treat cells with this compound (e.g., 1 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

RNA Extraction and Library Preparation:

-

Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Plus Mini Kit).

-

Assess RNA quality and quantity.

-

Isolate mRNA using poly-T oligo-attached magnetic beads.

-

Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize the second cDNA strand.

-

Perform end repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library by PCR.

-

Purify and quantify the final library.

Sequencing and Data Analysis:

-

Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome (e.g., human GRCh38).

-

Quantify gene expression levels (e.g., using featureCounts).

-

Perform differential gene expression analysis between this compound-treated and control samples (e.g., using DESeq2 or edgeR).

-

Perform gene set enrichment analysis (GSEA) to identify enriched biological pathways.

Signaling Pathways Modulated by this compound

The dual inhibition of BRD4 and EP300/CBP by this compound leads to significant alterations in key signaling pathways implicated in cancer progression and immune evasion.

Suppression of the KRAS/MAPK Signaling Pathway

This compound treatment leads to the epigenetic silencing of oncogenic KRAS. BRD4 and EP300/CBP are known to co-activate the transcription of genes involved in the KRAS/MAPK pathway. By inhibiting both, this compound disrupts the transcriptional machinery responsible for maintaining high levels of KRAS and its downstream effectors. This leads to reduced signaling through the MAPK cascade (RAF-MEK-ERK), ultimately inhibiting cell proliferation and survival.

Caption: this compound inhibits BRD4 and EP300/CBP, suppressing KRAS transcription.

Upregulation of the Antigen Presentation Pathway

This compound treatment enhances the presentation of tumor antigens on the cell surface via MHC class I molecules. This is achieved by upregulating the expression of various components of the antigen processing and presentation machinery. The inhibition of BRD4 and EP300/CBP likely alters the epigenetic landscape, leading to the increased transcription of genes encoding for components of the immunoproteasome, TAP (transporter associated with antigen processing), and HLA (human leukocyte antigen) molecules. This enhanced antigen presentation makes tumor cells more visible to the immune system, potentiating the effects of immune checkpoint inhibitors.

References

In Vivo Efficacy of XP-524 in Mouse Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

XP-524 is an innovative dual-inhibitor targeting the Bromodomain and Extra-Terminal motif (BET) protein BRD4 and the histone acetyltransferase EP300/CBP.[1][2] This novel compound has demonstrated significant therapeutic potential in preclinical studies, particularly for aggressive cancers such as pancreatic ductal adenocarcinoma (PDAC).[1][3] This technical guide provides a comprehensive overview of the in vivo efficacy of this compound in mouse models, detailing experimental protocols, summarizing key quantitative data, and illustrating the underlying mechanisms of action and experimental workflows.

Core Mechanism of Action

This compound exerts its anti-tumor effects through a multi-faceted approach. By inhibiting both BET proteins and EP300/CBP, this compound epigenetically silences the expression of key oncogenes, most notably KRAS, a critical driver in many cancers.[3] This disruption of oncogenic signaling pathways leads to reduced cell proliferation and increased apoptosis. Furthermore, this compound has been shown to modulate the tumor microenvironment by enhancing the presentation of tumor antigens and promoting the recruitment of cytotoxic T lymphocytes, thereby potentiating the effects of immune checkpoint inhibitors.

Signaling Pathway of this compound

Caption: Signaling pathway of this compound, illustrating its dual inhibitory action and downstream effects.

Quantitative Efficacy Data

The in vivo efficacy of this compound has been evaluated in transgenic mouse models of pancreatic cancer, demonstrating significant improvements in survival and anti-tumor activity, both as a monotherapy and in combination with immunotherapy.

| Mouse Model | Treatment Group | Dosage & Schedule | Median Survival | Key Outcomes |

| KPC (invasive PDAC) | Vehicle (Control) | PBS, daily IP | 43 days | - |

| KPC (invasive PDAC) | This compound Monotherapy | 5 mg/kg, daily IP | 108 days | Extended survival, reduced ERK activation, decreased proliferation, increased apoptosis. |

| KPC (invasive PDAC) | This compound + anti-PD-1 | 5 mg/kg, daily IP | > 250 days | Significantly extended survival compared to monotherapy; enhanced cytotoxic T cell activity. |

| KC (early PanINs) | Vehicle (Control) | PBS, daily IP | - | - |

| KC (early PanINs) | This compound Monotherapy | 5 mg/kg, daily IP | Not specified | Prevented KRAS-induced neoplastic transformation. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following protocols outline the key in vivo experiments conducted with this compound.

Animal Models

-

KPC Mouse Model: A transgenic model of invasive pancreatic ductal adenocarcinoma that closely mimics the histopathology and progression of human PDAC.

-

KC Mouse Model: A transgenic model representing early-stage pancreatic carcinogenesis, developing pancreatic intraepithelial neoplasia (PanINs) that typically do not progress to invasive cancer.

Drug Administration

-

Compound: this compound

-

Dosage: 5 mg/kg body weight.

-

Route of Administration: Intraperitoneal (IP) injection.

-

Frequency: Daily.

-

Vehicle Control: Phosphate-buffered saline (PBS).

Efficacy Assessment

-

Survival Studies: Mice were monitored daily, and survival was recorded. The study endpoint was defined by ethical considerations related to tumor burden and animal welfare.

-

Histological Analysis: Pancreatic tissues were collected at the study endpoint, fixed, and stained with Hematoxylin and Eosin (H&E), Masson's Trichrome, and via immunohistochemistry (IHC) for markers such as CK19 and pancreatic amylase.

-

Immunophenotyping: For studies involving immunotherapy, tumor-infiltrating lymphocytes were isolated and analyzed by flow cytometry for markers including CD4, CD8, IFNγ, and perforin to assess T cell activation and cytotoxicity.

Experimental Workflow

Caption: A generalized workflow for in vivo efficacy studies of this compound in mouse models.

Conclusion

The in vivo data from mouse models strongly support the therapeutic potential of this compound in treating pancreatic cancer. As a monotherapy, this compound significantly extends survival by targeting the oncogenic KRAS pathway. More impressively, its ability to modulate the tumor microenvironment makes it a powerful candidate for combination therapy with immune checkpoint inhibitors, leading to durable anti-tumor immune responses. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound in oncology.

References

- 1. pnas.org [pnas.org]

- 2. This compound is a dual-BET/EP300 inhibitor that represses oncogenic KRAS and potentiates immune checkpoint inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound is a dual-BET/EP300 inhibitor that represses oncogenic KRAS and potentiates immune checkpoint inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of XP-524: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of XP-524, a novel, first-in-class dual-specificity inhibitor of the bromodomain and extraterminal motif (BET) protein BRD4 and the histone acetyltransferase EP300/CBP. Developed to overcome the limitations of single-agent BET inhibitors, this compound has demonstrated significant single-agent efficacy in preclinical models of pancreatic ductal adenocarcinoma (PDAC), a malignancy known for its resistance to conventional therapies.[1][2][3]

This compound's unique mechanism of action involves the epigenetic silencing of the oncogenic KRAS signaling pathway, a key driver in many cancers.[1][2] Furthermore, preclinical studies have revealed its ability to remodel the tumor microenvironment, thereby potentiating the effects of immune checkpoint inhibitors. This guide summarizes the key quantitative data, details the experimental protocols used in its preclinical evaluation, and visualizes its mechanism of action and experimental workflows.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | This compound IC₅₀ (nM) | JQ-1 IC₅₀ (nM) |

| BRD4-BD1 | TR-FRET | 5.8 | 200 |

| BRD4-BD2 | TR-FRET | 1.5 | 114 |

| Data sourced from a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay, which measures the binding affinity of the compounds to the bromodomains of the BRD4 protein. |

Table 2: In Vivo Efficacy of this compound in a KPC Mouse Model of Pancreatic Cancer

| Treatment Group | Dosing | Median Survival (days post-enrollment) | Key Outcomes |

| Vehicle Control | PBS, i.p., daily | 43 | - |

| This compound | 5 mg/kg, i.p., daily | 108 | Reduced ERK activation, decreased cell proliferation, increased apoptosis. |

| This compound + anti-PD-1 | 5 mg/kg, i.p., daily + anti-PD-1 antibody | Extended survival significantly beyond this compound monotherapy | Increased T-cell mediated cytotoxicity, reduced T-cell exhaustion. |

| KPC (Pdx1-Cre × LSL-KrasG12D × LSL-TP53R172H±) mice serve as a genetically engineered model for advanced PDAC. |

Core Signaling Pathway and Mechanism of Action

This compound exerts its anti-tumor effects through a dual-inhibition mechanism that ultimately leads to the suppression of oncogenic signaling and enhancement of anti-tumor immunity.

Caption: Mechanism of Action of this compound.

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below. These protocols are based on the methods described in the primary literature.

In Vitro Potency Assessment: TR-FRET Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the first (BD1) and second (BD2) bromodomains of the BRD4 protein.

-

Protocol:

-

Recombinant BRD4-BD1 and BRD4-BD2 proteins were used.

-

A biotinylated histone H4 peptide acetylated at lysine residues serves as the substrate.

-

Europium-labeled streptavidin and APC-labeled anti-histone antibody are used as the donor and acceptor fluorophores, respectively.

-

This compound was serially diluted and incubated with the protein and substrate.

-

The reaction was allowed to reach equilibrium.

-

The TR-FRET signal was measured using a suitable plate reader. A decrease in signal indicates displacement of the substrate by the inhibitor.

-

IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

-

In Vitro Cell Growth Kinetics Assay

-

Objective: To assess the effect of this compound on the growth of pancreatic cancer cells over time.

-

Protocol:

-

Panc1 human pancreatic cancer cells were seeded in multi-well plates at a specified density.

-

After allowing the cells to adhere overnight, the culture medium was replaced with fresh medium containing either DMSO (vehicle control), 1 µM JQ-1, 1 µM SGC-CBP30 (an EP300/CBP inhibitor), a combination of JQ-1 and SGC-CBP30, or 1 µM this compound.

-

Cell confluence was monitored and imaged at regular intervals using an automated live-cell imaging system until the DMSO-treated control cells reached 100% confluence.

-

Cell growth curves were generated by plotting cell confluence against time.

-

In Vivo Efficacy Studies in Genetically Engineered Mouse Models

-

Objective: To evaluate the single-agent efficacy of this compound and its combination with immunotherapy in slowing tumor progression and extending survival.

-

Protocol:

-

Animal Models: Pdx1-Cre × LSL-KrasG12D × LSL-TP53R172H± (KPC) transgenic mice, which spontaneously develop advanced PDAC, were used.

-

Treatment Initiation: Mice aged 8-14 weeks were enrolled in the study upon confirmation of tumor development.

-

Drug Formulation and Administration: this compound was formulated in a suitable vehicle (e.g., PBS). Mice were administered daily intraperitoneal (i.p.) injections of either the vehicle or 5 mg/kg of this compound.

-

Combination Therapy: For combination studies, mice also received injections of an anti-PD-1 antibody.

-

Monitoring: Animal body weight and overall health were monitored regularly.

-